ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate is a synthetic organic compound that features a trifluoromethyl group attached to a benzothiazole ring, which is further connected to a piperazine ring through a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with trifluoroacetic acid under acidic conditions to introduce the trifluoromethyl group.
Piperazine Derivative Synthesis: The piperazine ring is then introduced by reacting the benzothiazole derivative with ethyl chloroformate in the presence of a base such as triethylamine. This step forms the carboxylate ester linkage.
Final Coupling: The final product is obtained by coupling the intermediate with ethyl piperazine-1-carboxylate under suitable conditions, often involving a catalyst and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts can be employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders, due to its ability to interact with specific receptors in the brain.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways, particularly those involved in inflammation and cancer.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate involves its interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzothiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate: Similar in structure but with an imidazole ring instead of a benzothiazole ring.
4-(Trifluoromethyl)phenylpiperazine: Lacks the benzothiazole ring but retains the trifluoromethyl and piperazine moieties.
Trifluoromethylpyridines: These compounds also feature the trifluoromethyl group but are based on a pyridine ring.
Uniqueness
Ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate is unique due to the combination of the benzothiazole and piperazine rings, which confer specific biological activities not seen in simpler analogs. The trifluoromethyl group further enhances its pharmacokinetic properties, making it a valuable scaffold in drug design.
This compound’s unique structure and properties make it a promising candidate for further research and development in various scientific fields.
Biological Activity
Ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, neuroprotective effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzothiazole moiety and a trifluoromethyl group, contributing to its unique pharmacological profile. The molecular formula is C15H16F3N3O2S, with a molecular weight of approximately 357.37 g/mol.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against resistant strains of bacteria. A notable study reported that derivatives of benzothiazole compounds exhibited significant activity against various microbial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentrations (MICs) for these compounds ranged from 28 to 168 µg/mL, demonstrating superior efficacy compared to traditional antibiotics like chloramphenicol and cephalothin .
Microbial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 28 | Chloramphenicol | 143 |
Escherichia coli | 56 | Cephalothin | 135 |
Pseudomonas aeruginosa | 168 | - | - |
Neuroprotective Effects
In addition to antimicrobial activity, this compound has been investigated for its neuroprotective properties. A study focused on the inhibition of neuronal nitric oxide synthase (nNOS), showing that compounds with similar structures demonstrated significant binding affinity to the nNOS active site. The binding energy was calculated at ΔG=−9.0 kcal mol, indicating a strong interaction that could lead to neuroprotective effects in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The SAR analysis of benzothiazole derivatives has revealed that the presence of electron-withdrawing groups like trifluoromethyl is crucial for enhancing biological activity. Modifications at various positions on the benzothiazole ring can significantly influence the compound's potency against specific targets. For instance, substituents at the fifth position have been shown to improve antibacterial activity against resistant strains .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzothiazole derivatives were synthesized and tested against clinical isolates of Acinetobacter baumannii and Pseudomonas aeruginosa. The study found that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts, demonstrating the importance of structural modifications in developing effective antimicrobial agents .
Case Study 2: Neuroprotective Mechanisms
In vitro studies on neuronal cell lines treated with this compound showed reduced apoptosis in models induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Properties
IUPAC Name |
ethyl 4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-2-23-14(22)21-8-6-20(7-9-21)13-19-12-10(15(16,17)18)4-3-5-11(12)24-13/h3-5H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYANHGROAWNYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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